molecular formula C26H26FNO5 B1673779 (2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid CAS No. 311770-26-0

(2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid

Cat. No.: B1673779
CAS No.: 311770-26-0
M. Wt: 451.5 g/mol
InChI Key: VRHOBXXCNBZJRX-IBGZPJMESA-N
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Description

KRP-101 is a small-molecule drug developed by KYORIN Pharmaceutical Co., Ltd. It is known for its role as a peroxisome proliferator-activated receptor alpha agonist. This compound has been studied for its potential therapeutic applications in treating metabolic diseases such as diabetes mellitus and dyslipidemias .

Preparation Methods

The synthesis of KRP-101 involves the chemical modification of butanoic acid. The synthetic route includes the reaction of 4-fluorophenoxybenzylamine with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with butanoic acid to yield KRP-101 . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for KRP-101 would likely involve large-scale synthesis using similar chemical processes, optimized for yield and purity.

Chemical Reactions Analysis

KRP-101 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KRP-101 can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .

Scientific Research Applications

KRP-101 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of peroxisome proliferator-activated receptor alpha agonists on lipid metabolism. In biology, KRP-101 has been shown to regulate the expression of genes involved in lipid metabolism, making it a valuable tool for studying metabolic pathways . In medicine, KRP-101 has demonstrated potential in ameliorating insulin resistance and improving lipid profiles in animal models, suggesting its use in treating metabolic diseases . In industry, KRP-101 can be used in the development of new therapeutic agents targeting metabolic disorders.

Mechanism of Action

KRP-101 exerts its effects by activating peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates the expression of genes involved in lipid metabolismThis binding leads to the transcriptional activation of target genes, resulting in increased fatty acid oxidation, decreased triglyceride levels, and improved insulin sensitivity .

Comparison with Similar Compounds

KRP-101 is similar to other peroxisome proliferator-activated receptor alpha agonists, such as fenofibrate and gemfibrozil. KRP-101 is unique in its high potency and selectivity for peroxisome proliferator-activated receptor alpha. Unlike fenofibrate and gemfibrozil, KRP-101 has been shown to activate peroxisome proliferator-activated receptor alpha independently of peroxisome proliferator-activated receptor gamma, making it a more targeted therapeutic agent . Other similar compounds include RX-375, which is a chemically modified version of KRP-101 with enhanced potency .

Properties

CAS No.

311770-26-0

Molecular Formula

C26H26FNO5

Molecular Weight

451.5 g/mol

IUPAC Name

(2S)-2-[[3-[[4-(4-fluorophenoxy)phenyl]methylcarbamoyl]-4-methoxyphenyl]methyl]butanoic acid

InChI

InChI=1S/C26H26FNO5/c1-3-19(26(30)31)14-18-6-13-24(32-2)23(15-18)25(29)28-16-17-4-9-21(10-5-17)33-22-11-7-20(27)8-12-22/h4-13,15,19H,3,14,16H2,1-2H3,(H,28,29)(H,30,31)/t19-/m0/s1

InChI Key

VRHOBXXCNBZJRX-IBGZPJMESA-N

Isomeric SMILES

CC[C@@H](CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O

SMILES

CCC(CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O

Canonical SMILES

CCC(CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2S)-2-((3-(N-((4-(4-fluorophenoxy)phenyl)methyl)carbamoyl)-4-methoxyphenyl)methyl)butanoic acid
KRP-101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid
Reactant of Route 2
(2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid
Reactant of Route 3
(2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid
Reactant of Route 4
(2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid
Reactant of Route 5
(2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid
Reactant of Route 6
(2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid

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